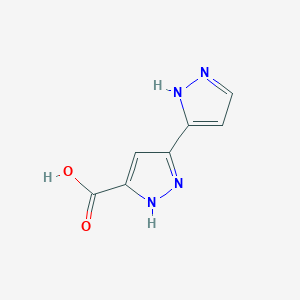
5-(1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is a heterocyclic compound featuring two pyrazole rings connected by a carbon-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid typically involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions. This reaction results in the formation of the desired compound, which can be isolated as the acid sodium salt Na(H2O)2H2PTCA . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Nitric acid and iron(III) ions are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tricarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are mediated by the nitrogen atoms in the pyrazole rings, which act as electron donors .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole-5-carboxylic acid: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-1,2,4-Triazole-3-carboxylic acid: Known for its use in medicinal chemistry and as a building block for various chemical syntheses.
Uniqueness: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is unique due to its dual pyrazole rings, which provide a versatile platform for forming complexes with a wide range of metal ions.
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
MBZZAESSKSTTJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C2=NNC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















